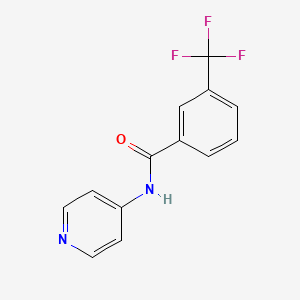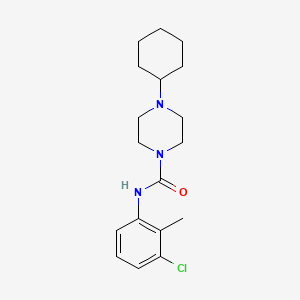![molecular formula C15H21NO3 B4179468 1-[2-(2-methoxyphenoxy)propanoyl]piperidine](/img/structure/B4179468.png)
1-[2-(2-methoxyphenoxy)propanoyl]piperidine
Übersicht
Beschreibung
1-[2-(2-methoxyphenoxy)propanoyl]piperidine, also known as MPDP, is a chemical compound that belongs to the class of piperidine derivatives. It is a potent psychostimulant that has gained significant attention from the scientific community due to its potential therapeutic applications. MPDP has been found to exhibit a unique mechanism of action that makes it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 1-[2-(2-methoxyphenoxy)propanoyl]piperidine involves the inhibition of monoamine oxidase B (MAO-B) and the stimulation of dopamine and norepinephrine release in the brain. MAO-B is an enzyme that breaks down dopamine and norepinephrine, and its inhibition leads to an increase in their levels in the brain. This increase in dopamine and norepinephrine levels is responsible for the psychostimulant effects of 1-[2-(2-methoxyphenoxy)propanoyl]piperidine.
Biochemical and Physiological Effects:
1-[2-(2-methoxyphenoxy)propanoyl]piperidine has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase dopamine and norepinephrine levels in the brain, which leads to increased alertness, focus, and energy. 1-[2-(2-methoxyphenoxy)propanoyl]piperidine has also been found to exhibit anti-inflammatory and anti-oxidative properties, which makes it a promising candidate for the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(2-methoxyphenoxy)propanoyl]piperidine has several advantages as a research tool. It is a potent psychostimulant that can be used to study the effects of dopamine and norepinephrine on behavior and cognition. 1-[2-(2-methoxyphenoxy)propanoyl]piperidine is also relatively easy to synthesize, which makes it readily available for research purposes. However, 1-[2-(2-methoxyphenoxy)propanoyl]piperidine also has several limitations. It is a controlled substance, which makes it difficult to obtain for research purposes. Additionally, its psychostimulant effects may make it difficult to study in certain experimental paradigms.
Zukünftige Richtungen
There are several future directions for research on 1-[2-(2-methoxyphenoxy)propanoyl]piperidine. One area of research could focus on its potential therapeutic applications for neurodegenerative disorders such as Parkinson's disease. Another area of research could focus on its effects on behavior and cognition, particularly in the context of addiction and substance abuse. Finally, further research could be done on the biochemical and physiological effects of 1-[2-(2-methoxyphenoxy)propanoyl]piperidine, particularly its anti-inflammatory and anti-oxidative properties.
Wissenschaftliche Forschungsanwendungen
1-[2-(2-methoxyphenoxy)propanoyl]piperidine has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit neuroprotective, anti-inflammatory, and anti-oxidative properties. 1-[2-(2-methoxyphenoxy)propanoyl]piperidine has also been shown to increase dopamine and norepinephrine levels in the brain, which makes it a promising candidate for the treatment of neurodegenerative disorders such as Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(2-methoxyphenoxy)-1-piperidin-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-12(15(17)16-10-6-3-7-11-16)19-14-9-5-4-8-13(14)18-2/h4-5,8-9,12H,3,6-7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUYDPJKSNOTNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCC1)OC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenoxy)-1-(piperidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-({[(5-methyl-3-isoxazolyl)carbonyl]amino}methyl)benzoic acid](/img/structure/B4179387.png)


![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-phenylbutanamide](/img/structure/B4179397.png)
![N-{4-[(1-adamantylamino)sulfonyl]phenyl}nicotinamide](/img/structure/B4179405.png)
![1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(methylsulfonyl)piperazine](/img/structure/B4179409.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B4179421.png)
![2-chloro-4,5-difluoro-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B4179434.png)
![2-{4-[2-(4-bromophenoxy)butanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4179440.png)
![2-(3,4-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B4179452.png)
![2-methoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4179453.png)
![8-methoxy-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B4179460.png)
![3-ethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4179464.png)
![N-[3-(1H-pyrazol-1-yl)propyl]cyclobutanecarboxamide](/img/structure/B4179469.png)